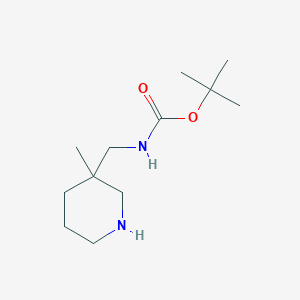

3-(Boc-aminomethyl)-3-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of compounds similar to “3-(Boc-aminomethyl)-3-methylpiperidine” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

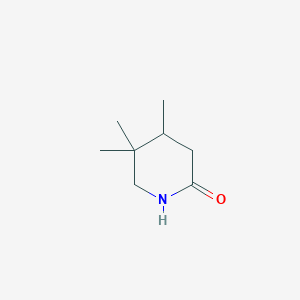

Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-methylpiperidine” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .

Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Boc-aminomethyl)-3-methylpiperidine” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .

Aplicaciones Científicas De Investigación

-

Chemical Functionalization of Nanocellulose

- Field : Polymer Chemistry

- Application : Boc-protected amines, such as butyl 4-(Boc-aminomethyl) phenyl isothiocyanate, are used to modify nanofibrillated cellulose (NFCs). The modified NFCs can then be used in various applications due to their enhanced properties .

- Method : NFCs are treated with a solution of the Boc-protected amine and dimethyl sulfoxide (DMSO) as the solvent .

- Results : The treatment results in the creation of luminous NFCs .

-

Synthesis of Amides from N-Boc-Protected Amines

- Field : Organic Chemistry

- Application : A one-pot synthesis of amides from N-Boc-protected amines has been described. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results : A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

-

Dual Protection of Amino Functions Involving Boc

- Field : Organic Chemistry

- Application : This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : The Boc-group is introduced to the amino function, resulting in Boc-derivatives .

- Results : The Boc-derivatives have been applied in the field of peptide synthesis and solid phase peptide synthesis .

-

Antibacterial and Antibiofilm Agents

- Field : Biomedical Engineering

- Application : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Method : A cationic peptidomimetic Gly-POX is prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .

- Results : The resulting compound effectively kills MRSA persisters due to its capacity to damage the membrane .

-

tert-Butyl Substituted Phosphonium Polynorbornene

- Field : Polymer Chemistry

- Application : The tert-butyl substituted phosphonium polynorbornene has been studied for its antimicrobial potency .

- Method : The compound is synthesized and then tested for its antimicrobial activity .

- Results : The tert-butyl substituted phosphonium polynorbornene showed high selectivity against S. aureus .

-

Peptide Synthesis

- Field : Biochemistry

- Application : Fmoc-3-(Boc-aminomethyl)phenylalanine is a highly versatile amino acid derivative widely employed in peptide synthesis .

- Method : The compound serves as a fundamental building block for peptides and proteins .

- Results : It finds utility in various biochemical and pharmaceutical applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLLMPAKKANC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-aminomethyl)-3-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)